3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-

Physical-Chemical Properties Process Engineering Distillation

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- (CAS 27841-22-1), also known as p-menth-3-en-7-al or 4-isopropyl-3-cyclohexene-1-carboxaldehyde, is a monocyclic unsaturated aldehyde with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is classified by the Globally Harmonized System (GHS) as a combustible liquid (H227) and a skin, eye, and respiratory irritant (H315, H319, H335).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 27841-22-1
Cat. No. B1254927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-
CAS27841-22-1
Synonymsp-menth-3-en-7-al
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CCC(CC1)C=O
InChIInChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h5,7-9H,3-4,6H2,1-2H3
InChIKeyMGJVBPPEWVKZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- CAS 27841-22-1: Procurement-Relevant Identity and Specifications


3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- (CAS 27841-22-1), also known as p-menth-3-en-7-al or 4-isopropyl-3-cyclohexene-1-carboxaldehyde, is a monocyclic unsaturated aldehyde with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. It is classified by the Globally Harmonized System (GHS) as a combustible liquid (H227) and a skin, eye, and respiratory irritant (H315, H319, H335) [1]. The compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA No. 4890) and is listed as Generally Recognized As Safe (GRAS) for use in food [2][3]. It occurs naturally in cumin (Cuminum cyminum) seed essential oil [4].

Why 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- Cannot Be Replaced by Generic Terpene Aldehydes in Procurement


Suppliers may propose cyclically or structurally similar aldehydes such as 4-methyl-3-cyclohexene-1-carboxaldehyde (CAS 306-66-7), perillaldehyde (CAS 18031-40-8), or cuminic aldehyde (CAS 122-03-2) as direct functional substitutes. However, critical differentiators preclude generic interchange. The isopropyl substituent on the target compound imparts measurably distinct physical-chemical properties, including a boiling point approximately 38 °C higher than its 4‑methyl analog [1][2] and a calculated log Kow of 3.34, which impacts partitioning behavior in product formulations [1]. Critically, this specific substitution pattern confers unique regulatory standing: 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- holds dedicated FEMA GRAS status (No. 4890) as a flavoring substance [3], while the 4‑methyl analog lacks such approval. In organoleptic applications, the unsaturated cyclohexene ring of this compound class—exemplified by the closely related 4-isopropyl-3-cyclohexene-1-carboxylic acid—has been shown to be “stronger, more diffusive, more woody and more spicy” than saturated analogs [4], invalidating simple saturated/unsaturated interchange assumptions.

Quantitative Differentiation Evidence: 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- vs. Closest Analogs


Boiling Point and Vapor Pressure Differentials vs. 4-Methyl Analog Govern Process Design and Purification Strategy

The target compound exhibits a significantly higher boiling point than its 4‑methyl analog, translating directly into altered volatility profiles for formulation and separation processes. The boiling point of 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- is estimated at 213.94 °C at 760 mmHg (Adapted Stein & Brown method) [1], compared to 176.10 °C for 4-methyl-3-cyclohexene-1-carboxaldehyde [2]. The vapor pressure of the target compound is estimated at 0.179 mmHg (23.8 Pa) at 25 °C (Mean VP of Antoine & Grain methods) [1], while the 4‑methyl analog has an estimated vapor pressure of 1.100 mmHg at 25 °C [2]. These differences (ΔBP ≈ +37.84 °C; VP ratio ≈ 1:6.1) necessitate distinct distillation parameters, storage conditions, and headspace behavior considerations.

Physical-Chemical Properties Process Engineering Distillation

Environmental Persistence and Ready Biodegradability Advantage Over Non-Classified Cyclic Aldehydes

The EPI Suite v4.11 estimation predicts that 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- achieves a 'Ready Biodegradability Prediction: YES' [1]. The BIOWIN linear model probability is 0.9597 and the non-linear model probability is 0.9997 [1], indicating rapid ultimate biodegradation. The estimated atmospheric hydroxyl radical half-life is 0.088 days (≈1.06 hours) and the ozone reaction half-life is 0.027 days (≈38.4 minutes) [1]. In contrast, available estimation data for the 4‑methyl analog (CAS 155156-87-9) indicates a biodegradation probability of 0.6250 (62.50%) with a ready biodegradability prediction that is not definitively confirmed [2]. This difference in modeled environmental persistence may hold relevance for downstream product registration requirements where ready biodegradability is a procurement decision gate.

Environmental Fate Biodegradation Regulatory Compliance

Exclusive FEMA GRAS Designation for Flavor Use—Absence for Unsubstituted and 4-Methyl Analogs

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- holds FEMA No. 4890 with explicit GRAS determination for use as a flavoring substance [1][2]. The structurally analogous 4-methyl-3-cyclohexene-1-carboxaldehyde (CAS 306-66-7) and the unsubstituted 3-cyclohexene-1-carboxaldehyde (CAS 100-50-5) have not been assigned FEMA numbers and consequently lack the same regulatory standing for food flavor applications. The FEMA GRAS listing represents a formal expert panel safety determination [1], providing procurement confidence for food-grade applications. The compound is further inventoried in the FDA Substance Registration System (UNII: T7QZ3GA2CW) [3] and has been evaluated by JECFA [2].

Regulatory Flavor Safety FEMA GRAS

Organoleptic Differentiation: Citrus Peel-Enhancing Character versus Cuminic-Aldehyde Dominance

A Japanese patent (JP2018070706A) explicitly identifies 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- (3-p-menthen-7-al) as the active ingredient in a citrus-like flavor enhancing agent, demonstrating that its addition 'at minute amounts' enhances an 'unconventional citrus-like fresh peel feeling and fresh fruit juice feeling' [1]. This specific peel-enhancing effect is not described for the closely related cuminic aldehyde (4-isopropylbenzaldehyde), which instead imparts a characteristic spicy, cuminaceous note recognized as the principal character-impact compound of cumin [2]. Prior art (U.S. Patent 4,786,332) further demonstrates that the unsaturated 4-isopropyl-3-cyclohexene framework—structurally analogous to the target aldehyde—is 'stronger, more diffusive, more woody and more spicy' than its saturated counterparts [3].

Organoleptic Flavor Chemistry Sensory Science

Procurement-Relevant GHS Hazard Profile: Consistent Classification Pattern Enables Systematic Safety Protocol Design

The GHS hazard classification for 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, as notified to the ECHA C&L Inventory by one company, includes: H227 (combustible liquid), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), all assigned at 100% notification consistency [1]. This classification is documented in PubChem and provides a standardized safety framework for procurement and handling [1]. Procurement teams selecting between structurally similar aldehydes should verify that the comparator's GHS classification has been formally notified; reliance on assumed or analog-based hazard classifications introduces SDS variability.

Safety GHS Classification Occupational Hygiene

Water Solubility and Partitioning Profile: Formulation Compatibility Distinct from 4-Methyl Analog

Estimated water solubility for 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- is 103.2 mg/L at 25 °C (WSKOW v1.42, based on log Kow 3.34) [1], with an alternative fragment-based estimate of 1,308.4 mg/L [1]. The log Kow of 3.34 (KOWWIN v1.68 estimate) [1] drives a log BCF of 1.874 (BCF = 74.79 L/kg wet-wt), indicating moderate bioaccumulation potential [1]. The log Koa (octanol-air partition coefficient) is estimated at 5.251 [1]. The 4‑methyl analog, with a lower molecular weight (124.18 g/mol vs. 152.23 g/mol) and fewer rotatable bonds, is expected to exhibit different partitioning behavior, though published estimation data for its log Kow and water solubility are not directly available from the EPI Suite database for cross-comparison. The target compound's higher log Kow and lower water solubility relative to expected values for the 4‑methyl analog may influence flavor release kinetics and emulsion stability.

Formulation Science Partitioning Product Development

Best Research and Industrial Application Scenarios for 3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- CAS 27841-22-1


Citrus Flavor Formulation Requiring Fresh Peel and Juice Impact

Based on patent evidence demonstrating that 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- enhances 'unconventional citrus-like fresh peel feeling and fresh fruit juice feeling' at minute addition levels [1], procurement of this compound is scientifically justified for citrus flavor formulations where peel freshness is the defining quality parameter. The compound's FEMA GRAS status (No. 4890) [2] provides regulatory clearance for food and beverage applications. Substitution with perillaldehyde or cuminic aldehyde would deliver a fundamentally different organoleptic profile (fatty-spicy or cuminaceous, respectively) , incompatible with the targeted citrus peel note.

Spice and Savory Flavor Enhancement Leveraging Unsaturated Cyclohexene Framework

U.S. Patent 4,786,332 demonstrates that 4-isopropyl-3-cyclohexene-1-carboxylic acid—a structurally proximate analog—is 'stronger, more diffusive, more woody and more spicy' than saturated cyclohexyl counterparts and is 'especially preferred' for highly seasoned foods including Mexican and curry-type dishes [1]. The target aldehyde, sharing the identical unsaturated cyclohexene core with a 4-isopropyl substituent, is indicated for applications requiring heightened spicy diffusion and flavor 'naturalness' that generic saturated aldehydes cannot deliver [1].

Natural Cumin Oil Reconstitution and Authentication Research

3-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- has been isolated and identified as a natural constituent of cumin (Cuminum cyminum) seed essential oil [1][2], with quantitative GC data showing concentrations ranging from ~1% to ~3.4% of total volatiles depending on cumin landrace . This compound is essential for academic and industrial research involving authentic reconstitution of cumin oil for sensory studies, quality control standardization, and natural flavor complex development. Its identification alongside cuminic aldehyde and p-mentha-1,3-dien-7-al as key contributors to the characteristic cumin odor [1] makes it a mandatory authentic component for any research-grade cumin flavor model.

Process Development Requiring Thermal Stability Above 200 °C

With an estimated boiling point of approximately 214 °C [1], 3-cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- is suitable for thermal processing conditions that would volatilize or degrade the 4‑methyl analog (boiling point ~176 °C) [2]. This thermal margin is relevant for baked goods, retort-processed foods, and high-temperature reaction flavor generation where the target compound remains in the product matrix rather than flashing off prematurely. The compound's atmospheric oxidation half-life of ~1.06 hours (OH radical pathway) [1] should be accounted for in open-vessel processing.

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